molecular formula C18H18F2N2O B248169 N-(3,4-difluorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide

N-(3,4-difluorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide

Cat. No. B248169
M. Wt: 316.3 g/mol
InChI Key: BRXOMQLEIQLFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide, also known as DFP-10825, is a small molecule drug that has been recently developed as a potential treatment for various neurological disorders.

Mechanism of Action

N-(3,4-difluorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological processes such as learning and memory, attention, and synaptic plasticity. By modulating the activity of this receptor, N-(3,4-difluorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide enhances the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are important for cognitive function and motor control.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to enhance cognitive function in animal models of Alzheimer's disease and schizophrenia. It also improves motor deficits in animal models of Parkinson's disease. Additionally, N-(3,4-difluorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been found to enhance synaptic plasticity, which is important for learning and memory.

Advantages and Limitations for Lab Experiments

N-(3,4-difluorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for the α7nAChR. However, the compound has limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on N-(3,4-difluorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide. One area of interest is the potential use of N-(3,4-difluorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide in the treatment of other neurological disorders such as multiple sclerosis and traumatic brain injury. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(3,4-difluorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide in humans. Finally, the development of more potent and selective α7nAChR modulators could lead to the development of even more effective treatments for neurological disorders.

Synthesis Methods

N-(3,4-difluorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide is synthesized through a multistep process that involves the reaction of 3,4-difluoroaniline with 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetic acid. The resulting product is then treated with acetic anhydride and triethylamine to form the final compound.

Scientific Research Applications

N-(3,4-difluorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to have potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, N-(3,4-difluorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been found to improve cognitive function, reduce motor deficits, and enhance synaptic plasticity.

properties

Product Name

N-(3,4-difluorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide

Molecular Formula

C18H18F2N2O

Molecular Weight

316.3 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide

InChI

InChI=1S/C18H18F2N2O/c19-16-6-5-15(11-17(16)20)21-18(23)8-10-22-9-7-13-3-1-2-4-14(13)12-22/h1-6,11H,7-10,12H2,(H,21,23)

InChI Key

BRXOMQLEIQLFKD-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC(=C(C=C3)F)F

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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